1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone;2,2,2-trifluoroacetic acid
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Overview
Description
Preparation Methods
The synthesis of 1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone;2,2,2-trifluoroacetic acid typically involves the use of readily available starting materials and reagents. One common synthetic route includes the reaction of 2,6-diazaspiro[3.4]octane with ethanone under specific conditions. The reaction is often carried out in the presence of trifluoroacetic acid, which acts as a catalyst and stabilizing agent . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include trifluoroacetic acid, hydrazine, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone;2,2,2-trifluoroacetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. For instance, as a sigma-1 receptor antagonist, it enhances the antinociceptive effect of morphine and can rescue morphine tolerance . The compound’s unique structure allows it to interact with various biological targets, leading to its diverse effects .
Comparison with Similar Compounds
1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone;2,2,2-trifluoroacetic acid can be compared with other similar compounds, such as:
2,6-Diazaspiro[3.4]octan-7-one: Another spirocyclic compound with similar biological activities.
Nitrofuran carboxamide derivatives: These compounds share a similar core structure and have been explored for their antitubercular activities.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to act as a sigma-1 receptor antagonist, which distinguishes it from other related compounds .
Properties
IUPAC Name |
1-(2,6-diazaspiro[3.4]octan-6-yl)ethanone;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.C2HF3O2/c1-7(11)10-3-2-8(6-10)4-9-5-8;3-2(4,5)1(6)7/h9H,2-6H2,1H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMLQVLLLVOOJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(C1)CNC2.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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